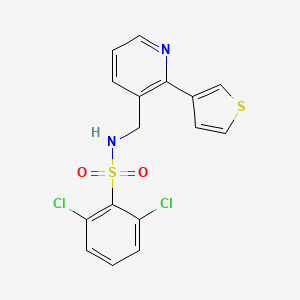

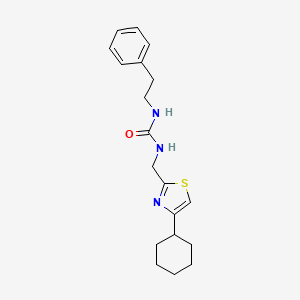

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, N-(4-Methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide has been characterized using 1H NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. These reactions involve the use of phthalic anhydride, anilines, and 2-aminobenzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound [4-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)phenyl]methanesulfonamide has a molecular weight of 315.3 g/mol and a topological polar surface area of 110 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The interaction of 4-oxo-3,4-dihydroquinazolinyl- and benzimidazolylacetonitriles with dihalobenzaldehydes has been explored for the synthesis of acrylonitriles and their subsequent cyclization into quinazoline derivatives. This work highlights the compound's utility in the synthesis of complex heterocyclic structures, which are of interest for their potential biological activities (Khilya et al., 2004).

Biological Activities

Several studies have been conducted on the synthesis of quinazolinone and pyrazoloquinazolinone derivatives, demonstrating the versatility of related compounds in generating diverse bioactive molecules. For instance, the synthesis of novel pyrazoloquinazolinone and quinazolinone derivatives from benzoxazinone derivatives has been reported, indicating the potential for these compounds to serve as precursors for biologically active molecules (El-Khamry et al., 2006).

Antimicrobial and Anticancer Activities

Research on related compounds includes the development of 3-aryl-2-[1H-benzotriazol-1-yl]acrylonitriles as potent tubulin inhibitors, demonstrating the compound's relevance in cancer research. The study emphasizes its cytotoxicity against various human tumor cell lines, suggesting a promising avenue for anticancer drug development (Carta et al., 2011).

COX-2 Inhibitory Activity

In the realm of anti-inflammatory research, derivatives of 3,4-dihydroquinazolin-4-one possessing sulfonamide groups have shown COX-2 inhibitory activity. This research indicates the therapeutic potential of these compounds in treating inflammation and related conditions (Hayun et al., 2012).

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For instance, some compounds have shown good to moderate cytotoxicity against A549 and HeLa cells. Molecular docking studies have shown that these compounds effectively bind to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-aminobenzophenone to form 3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Starting Materials": [ "4-(benzyloxy)-3-methoxybenzaldehyde", "2-aminobenzophenone", "acetic anhydride", "triethylamine", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 equiv) and 2-aminobenzophenone (1.0 equiv) in acetic anhydride (10 mL) and add triethylamine (1.5 equiv) and sodium acetate (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with chloroform. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a crude product.", "Step 3: Dissolve the crude product in ethanol and add sodium hydroxide (1.5 equiv). Heat the mixture under reflux for 4 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with chloroform. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a crude product.", "Step 5: Dissolve the crude product in chloroform and add sodium bicarbonate (1.5 equiv). Stir the mixture at room temperature for 1 hour.", "Step 6: Extract the mixture with chloroform, wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain a crude product.", "Step 7: Purify the crude product by column chromatography using diethyl ether and chloroform as eluents to obtain (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile as a yellow solid." ] } | |

CAS-Nummer |

620583-80-4 |

Molekularformel |

C25H19N3O3 |

Molekulargewicht |

409.445 |

IUPAC-Name |

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C25H19N3O3/c1-30-23-14-18(11-12-22(23)31-16-17-7-3-2-4-8-17)13-19(15-26)24-27-21-10-6-5-9-20(21)25(29)28-24/h2-14H,16H2,1H3,(H,27,28,29)/b19-13+ |

InChI-Schlüssel |

AFJHTZWKKOEPSV-CPNJWEJPSA-N |

SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

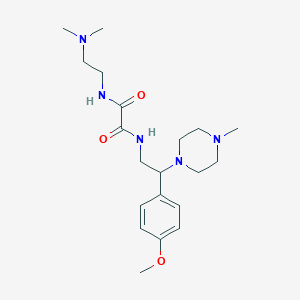

![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)

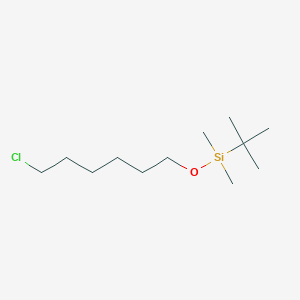

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2625793.png)

![2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2625794.png)

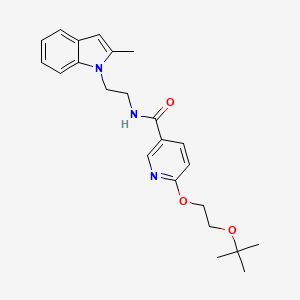

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)

![1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2625808.png)